molecular formula C14H10N2O2 B178043 2-(1H-benzo[d]imidazol-2-yl)benzoic acid CAS No. 16529-06-9

2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Katalognummer: B178043
CAS-Nummer: 16529-06-9
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: LIGZUQZUEDNPGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzo[d]imidazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzimidazole core linked to a benzoic acid moiety. Its synthesis typically involves condensation reactions, such as the eco-friendly method using ZnO nanoparticles under microwave irradiation, yielding 85.2% . This compound has demonstrated diverse biological activities, including anti-inflammatory and antimicrobial properties, as evidenced by its use in Mannich base derivatives . Structural modifications of this scaffold, such as substitutions on the benzimidazole ring or benzoic acid group, have led to derivatives with enhanced pharmacological and material science applications .

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGZUQZUEDNPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312336
Record name 2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16529-06-9
Record name 16529-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of o-phenylenediamine on the carbonyl carbon of benzoic acid, facilitated by Brønsted acids like o-phosphoric acid or HCl. Intramolecular cyclization forms the benzimidazole core, with the carboxylic acid group retained at the 2-position. A typical protocol involves refluxing equimolar quantities of o-phenylenediamine and benzoic acid in o-phosphoric acid at 200°C for 2 hours, yielding 70% of the target compound.

Optimization and Limitations

Elevated temperatures (>180°C) are critical for dehydrating the intermediate Schiff base. However, prolonged heating may degrade sensitive functional groups. Substituting o-phosphoric acid with polyphosphoric acid improves yields to 75–80% but complicates purification.

Nano-Catalyzed Cyclocondensation Followed by Oxidation

ZnO nanoparticles (ZnO-NPs) enable efficient cyclocondensation of o-phenylenediamine with substituted aldehydes, followed by oxidation to introduce the carboxylic acid group.

Two-Step Synthesis

  • Cyclocondensation : Reacting o-phenylenediamine with 2-nitrobenzaldehyde in the presence of ZnO-NPs (5 mol%) in ethanol at 80°C for 1.5 hours forms 2-(2-nitrophenyl)-1H-benzo[d]imidazole with 92% yield.

  • Oxidation : Treating the nitro intermediate with H<sub>2</sub>SO<sub>4</sub> (60%) at 100°C for 4 hours reduces the nitro group to a carboxylic acid, yielding this compound (85% yield).

Advantages of Nano Catalysts

ZnO-NPs enhance reaction kinetics by providing a high surface area for substrate adsorption. Comparative studies show a 20–25% yield increase over traditional methods, with catalyst recyclability up to five cycles without significant activity loss.

Table 1: Comparison of Traditional vs. Nano-Catalyzed Methods

ParameterTraditional Method (HCl)Nano-Catalyzed (ZnO-NPs)
Reaction Time (hours)6–81.5
Yield (%)60–6592
Catalyst ReusabilityNot recyclable5 cycles

ρ-Toluenesulfonic Acid (ρ-TSOH)-Catalyzed Condensation

ρ-TSOH serves as a Brønsted acid catalyst for one-pot synthesis of benzimidazoles from o-phenylenediamine and benzoic acid.

Single-Step Protocol

A mixture of o-phenylenediamine (1 mmol), benzoic acid (1 mmol), and ρ-TSOH (10 mol%) in toluene is refluxed for 6 hours. The catalyst promotes both imine formation and cyclization, achieving a 78% isolated yield after recrystallization from ethanol.

Mechanistic Insights

ρ-TSOH activates the carboxylic acid via protonation, enhancing electrophilicity at the carbonyl carbon. This method avoids harsh acids like H<sub>3</sub>PO<sub>4</sub>, simplifying workup. However, electron-withdrawing substituents on the benzoic acid reduce yields to 50–60% due to decreased nucleophilicity of the amine.

Multi-Step Synthesis from 4-Aminobenzoic Acid Derivatives

This route constructs the benzimidazole ring through sequential functionalization of 4-aminobenzoic acid.

Stepwise Procedure

  • Chloroacetylation : Reacting 4-aminobenzoic acid with chloroacetyl chloride in ethanol forms 4-(2-chloroacetamido)benzoic acid (85% yield).

  • Thioether Formation : Treating the chloroacetamide with 2-mercaptobenzimidazole in the presence of K<sub>2</sub>CO<sub>3</sub> yields 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (72%).

  • Hydrolysis : Acidic hydrolysis (HCl, 110°C, 8 hours) cleaves the thioether and amide bonds, yielding this compound (68%).

Limitations

The multi-step approach suffers from moderate cumulative yields (∼40%) and requires rigorous purification after each step. Nonetheless, it allows introducing diverse substituents at the N1 position of benzimidazole.

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthesis Routes

MethodYield (%)Reaction TimeScalability
Phillips-Ladenburg702 hoursModerate
Nano-Catalyzed855.5 hoursHigh
ρ-TSOH Catalyzed786 hoursModerate
Multi-Step6816 hoursLow

The nano-catalyzed method offers the best balance of yield and time, though it requires specialized nanoparticles. The ρ-TSOH route is preferable for small-scale synthesis due to milder conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can produce an amine .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Elastase Inhibition

Recent studies have highlighted the potential of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid as an elastase inhibitor. Elastase is an enzyme that breaks down elastin, a key protein in connective tissue. Inhibiting this enzyme can have therapeutic implications for diseases characterized by excessive elastin degradation, such as chronic obstructive pulmonary disease (COPD) and emphysema.

  • Study Findings : A compound derived from benzimidazole thiourea, which includes the benzoic acid moiety, demonstrated significant elastase inhibition with an IC50 value lower than that of the reference drug oleanolic acid. This suggests a strong potential for development into a therapeutic agent targeting elastase-related conditions .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases.

  • Experimental Results : In vitro assays revealed that the compound scavenged approximately 80% of DPPH radicals, indicating its effectiveness as a free radical scavenger .

Biochemical Applications

DNA Binding Studies

The interaction of this compound with DNA has been investigated to understand its potential as a DNA-targeting agent in cancer therapy.

  • Binding Mechanism : The compound was shown to bind spontaneously and reversibly to DNA through a mixed binding mode. Techniques such as UV-visible spectroscopy and viscosity measurements confirmed these interactions .

Material Science Applications

Polymer Composites

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

  • Case Study : Research has indicated that incorporating this compound into polymer composites results in enhanced tensile strength and thermal resistance, making it suitable for applications in coatings and advanced materials .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant elastase inhibition; antioxidant activity
Biochemical ApplicationsStrong DNA binding capabilities
Synthesis MethodsCost-effective one-pot synthesis
Material ScienceImproved mechanical properties in polymer composites

Wirkmechanismus

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can mimic natural nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Anti-Alzheimer’s Agents

  • BIBA (2-((1H-Benzo[d]imidazol-2-yl)methoxy)benzoic acid) :

    • Structure : Contains a benzimidazole linked via a methoxy group to aspirin-like benzoic acid.
    • Activity : In transgenic C. elegans, BIBA extended longevity by 20% and reduced Aβ-induced paralysis by 35% through dual anti-aggregation and anti-inflammatory mechanisms .
    • Mechanism : Synergistic inhibition of Aβ aggregation and cyclooxygenase (COX).
  • CHF11 (2-Substituted 1,3-Selenazole Amide) :

    • Structure : Selenazole ring instead of benzimidazole.
    • Activity : Reduced Aβ aggregation by 50% and ROS production by 40% in C. elegans .
    • Key Difference : CHF11’s selenazole moiety enhances antioxidant activity, whereas BIBA’s aspirin derivative provides anti-inflammatory effects.

Corrosion Inhibitors

  • QN1 and QN2: Structure: 8-Hydroxyquinoline-linked benzimidazole derivatives; QN1 has a methyl group, while QN2 lacks it. Efficiency: QN1 showed 92% corrosion inhibition efficiency for mild steel in HCl, compared to 88% for QN2, attributed to methyl-enhanced hydrophobicity . Mechanism: Adsorption on metal surfaces via N and O donor atoms, confirmed by electrochemical impedance spectroscopy .

Topoisomerase Inhibitors

  • Benzimidazole-Rhodanine Conjugates :
    • Examples :
  • (Z)-5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one (Yield: 86%, MP: >300°C).
  • (Z)-3-(5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (Yield: 92%, MP: 267.1–269.6°C) . Activity: These conjugates inhibited human topoisomerase I/II at IC₅₀ values of 0.8–2.1 µM, with rhodanine’s thioxo group enhancing DNA intercalation.

Antimicrobial and Anticancer Agents

  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic Acid Derivatives :

    • Synthesis : Derived from chloroacetyl chloride and 2-mercaptobenzimidazole, yielding intermediates with thioether linkages .
    • Activity : Demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin .
  • N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl Thiourea (TUBC) :

    • Structure : Thiourea bridge enhances binding to elastase.
    • Activity : 78% elastase inhibition at 100 µM and IC₅₀ of 12 µM for antioxidant activity .

Structural Analogs with Modified Substituents

  • 2-[1-Ethyl-7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid (Compound 8) :

    • Structure : Nitro and trifluoromethyl groups enhance electron-withdrawing effects.
    • Properties : MP 244.9°C; spectral data (δH 7.82–8.32 ppm) confirmed aromatic and imidazole protons .
  • 2-(1H-Imidazol-1-yl)benzoic Acid :

    • Structure : Imidazole instead of benzimidazole.
    • Properties : Lower molecular mass (188.186 g/mol) and reduced thermal stability compared to benzimidazole analogs .

Data Tables

Table 1: Key Pharmacological Derivatives

Compound Structure Modification Activity (IC₅₀/EC₅₀) Reference
BIBA Methoxy-linked aspirin derivative 35% paralysis reduction
QN1 8-Hydroxyquinoline + methyl 92% corrosion inhibition
(Z)-Rhodanine Conjugate Rhodanine-thioxo group 0.8 µM (Topo I)
TUBC Thiourea bridge 78% elastase inhibition

Table 2: Structural and Physical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Reference
2-(Benzimidazol-2-yl)phenol C₁₃H₁₀N₂O N/A 85.2
Compound 8 (CF₃, NO₂) C₁₇H₁₂F₃N₃O₄ 244.9 71–83
QN1 C₂₇H₂₁N₃O₃ N/A 80–90

Biologische Aktivität

2-(1H-benzo[d]imidazol-2-yl)benzoic acid is a benzimidazole derivative recognized for its diverse biological activities. This compound is structurally characterized by the presence of a benzimidazole ring, which is known to interact with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The imidazole moiety facilitates coordination with metal ions, influencing enzyme activities and modulating biochemical pathways. This interaction can lead to various effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

Research has shown that benzimidazole derivatives exhibit a wide range of biological activities. The following table summarizes the key activities associated with this compound:

Biological Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerExhibits cytotoxic effects on cancer cell lines (e.g., HCT116).
Anti-inflammatoryModulates inflammatory pathways, demonstrating potential in treating inflammatory diseases.
AntioxidantScavenges free radicals, indicating potential for antioxidant therapy.
Enzyme InhibitionInhibits elastase and other enzymes, which may be beneficial in various therapeutic contexts.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against various bacterial strains, with some compounds demonstrating lower MIC values than standard antibiotics .

Anticancer Effects

In a separate investigation, the anticancer properties were assessed using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cells (HCT116). The results showed that certain derivatives had IC50 values lower than that of 5-Fluorouracil (5-FU), suggesting superior potency in inhibiting cancer cell proliferation .

Antioxidant Activity

The antioxidant potential was evaluated using DPPH radical scavenging assays. Results indicated that this compound could scavenge up to 80% of DPPH radicals, highlighting its potential as an antioxidant agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.